molecular formula C9H18O3 B3152450 Methyl 2-hydroxyoctanoate CAS No. 73634-76-1

Methyl 2-hydroxyoctanoate

Cat. No.: B3152450
CAS No.: 73634-76-1
M. Wt: 174.24 g/mol
InChI Key: FPELLQRUGGAXFI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyoctanoate, also known as 2-hydroxyoctanoic acid methyl ester, is an organic compound with the molecular formula C9H18O3. It is a member of the fatty acid methyl esters (FAME) category, specifically those with a hydroxy group. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :

  • Reaction with sodium hydride (NaH) at 70°C for 45 minutes.
  • Addition of tetrahydrofuran (THF) at 25°C for 4 hours.
  • Acetylation with acetic anhydride (Ac2O) at 140°C for 0.75 hours.
  • Hydrolysis with aqueous sodium hydroxide (NaOH) in methanol, followed by heating for 2 hours.
  • Extraction with diethyl ether.

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 2-hydroxyoctanoic acid with methanol under acidic conditions . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyoctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-ketooctanoic acid or octanoic acid.

    Reduction: Formation of 2-hydroxyoctanol.

    Substitution: Formation of various substituted octanoates depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxyoctanoate has a wide range of applications in scientific research, including :

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. It is known to act on hydroxyacid oxidase 1 and (S)-mandelate dehydrogenase, leading to the production of hydrogen peroxide (H2O2) as a byproduct . This interaction plays a crucial role in its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Methyl 2-hydroxyoctanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELLQRUGGAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Hydroxyoctanoic acid (1.0 g) was stirred in 10% hydrogen chloride methanol solution (20 ml) at room temperature. After 1.5 hours, the reaction mixture was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with aqueous NaHCO3 solution and dried over sodium sulfate. Evaporation of the solvent under reduced pressure gave methyl 2-hydroxyoctanoate (0.684 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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